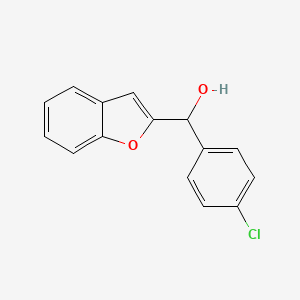

Cloridarol

説明

Cloridarol is an experimental medication in the treatment of heart disease, which acts through vasodilation. It was studied for the treatment of coronary insufficiency in Italy in the 1970s.

Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-2-yl-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFBRIPYVVGWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863220 | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-72-1, 1290045-29-2 | |

| Record name | Clobenfurol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloridarol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloridarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORIDAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLORIDAROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloridarol as a Potent Inhibitor of hIAPP Aggregation: A Technical Guide to its Mechanism of Action

Introduction: The Challenge of hIAPP Aggregation in Type 2 Diabetes

Human islet amyloid polypeptide (hIAPP), or amylin, is a 37-residue peptide hormone co-secreted with insulin by the pancreatic β-cells.[1] While it plays a role in glucose homeostasis, its misfolding and aggregation into amyloid deposits are hallmarks of type 2 diabetes (T2D).[1][2] These aggregates, particularly the soluble oligomeric intermediates, are cytotoxic to β-cells, contributing to their dysfunction and demise, and ultimately to the progression of T2D.[3][4] The development of therapeutic agents that can inhibit hIAPP aggregation is therefore a critical area of research. This guide provides an in-depth technical overview of the mechanism of action of Cloridarol, a repurposed cardiovascular drug, as a promising inhibitor of hIAPP aggregation.[5][6]

The hIAPP Aggregation Cascade: A Multi-Step Path to Toxicity

The aggregation of hIAPP is a nucleation-dependent process that proceeds through several stages, each with distinct structural characteristics.[1] Understanding this pathway is crucial for identifying strategic points of therapeutic intervention.

-

Monomeric State: In its functional form, hIAPP exists as a largely unstructured monomer.[1]

-

Oligomerization: Under conditions of increased concentration or cellular stress, hIAPP monomers begin to self-assemble into soluble oligomers of varying sizes.[1][3] These oligomeric species are considered the most toxic entities, capable of disrupting cell membranes and inducing apoptosis.[3][4]

-

Fibrillization: The oligomers act as nuclei for the formation of larger, insoluble amyloid fibrils characterized by a cross-β-sheet structure.[1] While fibrils are the hallmark of amyloid plaques, their direct toxicity is debated, with evidence suggesting they may be less harmful than the preceding oligomeric species.[4]

Cloridarol: A Repurposed Drug with a Novel Anti-Amyloidogenic Mechanism

Cloridarol, a benzofuran derivative originally developed as a cardiovascular drug, has been identified as a potent inhibitor of hIAPP aggregation.[5][6] Its mechanism of action is multifaceted, targeting the hIAPP aggregation cascade at a critical stage.

Molecular Mechanism of Inhibition

Molecular dynamics simulations have revealed that Cloridarol preferentially binds to the C-terminal β-sheet region of hIAPP oligomers.[5][6][7] This interaction is stabilized by a combination of:

-

Hydrophobic interactions: Key for the initial recognition and binding.

-

π-π stacking: Aromatic rings in Cloridarol interact with aromatic residues in hIAPP.

-

Hydrogen bonding: Further stabilizes the Cloridarol-hIAPP complex.

This binding disrupts the structure of the hIAPP oligomers, reducing their β-sheet content and blocking their lateral association into larger, more stable fibrils.[5][7] By interfering with the oligomeric state, Cloridarol not only prevents the formation of mature fibrils but also mitigates the toxicity associated with these early-stage aggregates.[5][7]

Experimental Validation of Cloridarol's Efficacy

A combination of biophysical and cell-based assays has been employed to validate the inhibitory activity of Cloridarol against hIAPP aggregation and toxicity.

Biophysical Assays

| Assay | Principle | Key Findings for Cloridarol |

| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, resulting in a significant increase in fluorescence intensity. This allows for the real-time monitoring of amyloid fibril formation.[8][9] | Cloridarol significantly reduces the final ThT fluorescence intensity in a dose-dependent manner, indicating a reduction in fibril formation by up to 57%.[5][7] |

| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of protein aggregates.[10][11] | In the presence of Cloridarol, the formation of mature, elongated hIAPP fibrils is significantly inhibited, with a prevalence of smaller, amorphous aggregates.[12] |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to determine the secondary structure of proteins.[13][14] | Cloridarol treatment leads to a decrease in the characteristic β-sheet signal of hIAPP aggregates, confirming its disruptive effect on their secondary structure.[15] |

Cell-Based Assays

| Assay | Principle | Key Findings for Cloridarol |

| MTT Assay | Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the MTT tetrazolium salt to a colored formazan product.[16][17] | Co-incubation of pancreatic β-cells with hIAPP and Cloridarol results in a significant increase in cell viability (up to 15%) compared to cells treated with hIAPP alone.[5][7] |

| Lactate Dehydrogenase (LDH) Assay | Quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. | Cloridarol treatment leads to a notable decrease in LDH release (up to 28%), indicating its protective effect against hIAPP-induced cytotoxicity.[5][7] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

-

Reagent Preparation:

-

Prepare a 2 mM ThT stock solution in distilled water and filter through a 0.22 µm filter. Store at 4°C in the dark.

-

Prepare a working solution of 20 µM ThT in 50 mM phosphate buffer (pH 7.4).

-

Prepare a stock solution of hIAPP in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a peptide film. Reconstitute in buffer to the desired concentration immediately before use.

-

-

Assay Procedure:

-

In a 96-well black, clear-bottom plate, add hIAPP to a final concentration of 10-20 µM.

-

Add Cloridarol at various concentrations. Include a control with no inhibitor.

-

Add the ThT working solution to each well.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.[8][9]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Transmission Electron Microscopy (TEM)

-

Sample Preparation:

-

Incubate hIAPP (10-20 µM) with and without Cloridarol at 37°C for 24-48 hours.

-

-

Grid Preparation:

-

Place a 5 µL drop of the sample onto a glow-discharged, carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Wash the grid with a drop of distilled water.

-

-

Staining:

-

Apply a 5 µL drop of 2% (w/v) uranyl acetate to the grid for 30-60 seconds.[10]

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grids using a transmission electron microscope at an appropriate magnification.[11]

-

MTT Cell Viability Assay

-

Cell Culture:

-

Plate pancreatic β-cells (e.g., INS-1E or MIN6) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare solutions of hIAPP (5-10 µM) with and without various concentrations of Cloridarol in the cell culture medium.

-

Remove the old medium from the cells and add the treatment solutions. Include a vehicle control.

-

Incubate for 24-48 hours at 37°C.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle-treated control.

-

Conclusion and Future Directions

The repurposing of Cloridarol as an inhibitor of hIAPP aggregation represents a promising therapeutic strategy for T2D.[5][6] Its well-defined mechanism of action, targeting the toxic oligomeric species, provides a strong rationale for its further development.[5][7] Future research should focus on optimizing the benzofuran scaffold of Cloridarol to enhance its potency and pharmacokinetic properties. Additionally, in vivo studies using animal models of T2D are necessary to validate its therapeutic efficacy in a physiological context. The comprehensive experimental framework outlined in this guide provides a robust platform for the continued investigation of Cloridarol and other novel inhibitors of hIAPP aggregation.

References

-

Structural Insights into Seeding Mechanisms of hIAPP Fibril Formation. ACS Publications. Available at: [Link].

-

Molecular Structure, Membrane Interactions, and Toxicity of the Islet Amyloid Polypeptide in Type 2 Diabetes Mellitus. PubMed Central. Available at: [Link].

-

Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor | Request PDF. ResearchGate. Available at: [Link].

-

Comparison of the Interface between hIAPP and Each Inhibitor. ResearchGate. Available at: [Link].

-

Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor. PubMed. Available at: [Link].

-

Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor | ACS Chemical Neuroscience. ACS Publications. Available at: [Link].

-

Drug repositioning and repurposing for Alzheimer disease. PubMed Central. Available at: [Link].

-

Drug Repositioning for Alzheimer's Disease: Finding Hidden Clues in Old Drugs. PubMed. Available at: [Link].

-

Understanding the Structural Dynamics of Human Islet Amyloid Polypeptide: Advancements in and Applications of Ion-Mobility Mass Spectrometry. PubMed Central. Available at: [Link].

-

Structural Insights into Seeding Mechanisms of hIAPP Fibril Formation. PubMed Central. Available at: [Link].

-

Drug repurposing for Alzheimer's disease: a Delphi consensus and stakeholder consultation. BMC. Available at: [Link].

-

Mechanistic insight into functionally different human islet polypeptide (hIAPP) amyloid: the intrinsic role of the C-terminal structural motifs. PubMed Central. Available at: [Link].

-

Atomic structures of fibrillar segments of hIAPP suggest tightly mated β-sheets are important for cytotoxicity. PubMed Central. Available at: [Link].

-

Therapeutic drug repositioning with special emphasis on neurodegenerative diseases: Threats and issues. PubMed Central. Available at: [Link].

-

Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives. PubMed Central. Available at: [Link].

-

Inhibition of the Early-Stage Cross-Amyloid Aggregation of Amyloid-β and IAPP via EGCG: Insights from Molecular Dynamics Simulations | ACS Omega. ACS Publications. Available at: [Link].

-

Factors That Contribute to hIAPP Amyloidosis in Type 2 Diabetes Mellitus. MDPI. Available at: [Link].

-

Thioflavin T spectroscopic assay. Boston College. Available at: [Link].

-

Drug Repurposing for Neurodegenerative Diseases Using AI and Pharmacogenomic Approaches. IJTSRD. Available at: [Link].

-

Aggregation of islet amyloid polypeptide: from physical chemistry to cell biology. PubMed Central. Available at: [Link].

-

Melatonin Inhibits hIAPP Oligomerization by Preventing β-Sheet and Hydrogen Bond Formation of the Amyloidogenic Region Revealed by Replica-Exchange Molecular Dynamics Simulation. MDPI. Available at: [Link].

-

Transmission electron microscopy assay. Boston College. Available at: [Link].

-

Protocol for Transmission Electron Microscopy. The University of Chicago. Available at: [Link].

-

Treatments of hIAPP transfected INS-1 cells and assessment of cell viability with MTT assay. ResearchGate. Available at: [Link].

-

(A) Circular dichroism (CD) spectra of reduced (red) and oxidized hIAPP. ResearchGate. Available at: [Link].

-

Observation of morphology of hIAPP fibril formation by a transmission electron microscope (TEM). ResearchGate. Available at: [Link].

-

Cell Viability Assays. PubMed Central. Available at: [Link].

-

(A) Thioflavin T (ThT) assay using a solution of 35 μ M of hIAPP, pH. ResearchGate. Available at: [Link].

-

MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link].

-

Inhibitors of hIAPP aggregation. ResearchGate. Available at: [Link].

-

Thioflavin-T (ThT) Aggregation assay. protocols.io. Available at: [Link].

-

Tuning the rate of aggregation of hIAPP into amyloid using small-molecule modulators of assembly. IDEAS/RePEc. Available at: [Link].

-

Using circular dichroism spectra to estimate protein secondary structure. PubMed Central. Available at: [Link].

-

Heat shock treatment protects pancreatic β-cells against h-IAPP. ResearchGate. Available at: [Link].

-

Using circular dichroism spectra to estimate protein secondary structure. PubMed. Available at: [Link].

-

Circular dichroism (CD) spectra of human and rat IAPP in different. ResearchGate. Available at: [Link].

-

Cryo-EM structures of hIAPP fibrils seeded by patient-extracted fibrils reveal new polymorphs and conserved fibril cores. PubMed Central. Available at: [Link].

Sources

- 1. Molecular Structure, Membrane Interactions, and Toxicity of the Islet Amyloid Polypeptide in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Understanding the Structural Dynamics of Human Islet Amyloid Polypeptide: Advancements in and Applications of Ion-Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomic structures of fibrillar segments of hIAPP suggest tightly mated β-sheets are important for cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thioflavin T spectroscopic assay [assay-protocol.com]

- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transmission electron microscopy assay [assay-protocol.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Cloridarol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cloridarol, also known as Clobenfurol, is a benzofuran derivative that has been investigated for its vasodilatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and pharmacological mechanism of action of Cloridarol. Initially studied for its potential in treating coronary insufficiency, recent research has also explored its role as an inhibitor of human islet amyloid polypeptide (hIAPP), suggesting a potential for repurposing in the context of type 2 diabetes. This document aims to serve as a detailed resource for researchers and professionals in drug development, offering insights into the scientific foundation and potential therapeutic applications of this molecule.

Chemical Identity and Structure

Cloridarol is chemically designated as (RS)-1-Benzofuran-2-yl-(4-chlorophenyl)methanol.[1] It is a racemic mixture containing a stereocenter at the carbon atom of the carbinol group.

Molecular Formula: C₁₅H₁₁ClO₂[1]

Molecular Weight: 258.70 g/mol

Synonyms: Clobenfurol, 2-benzofuryl-p-chlorophenylcarbinol[1]

Chemical Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | (RS)-1-Benzofuran-2-yl-(4-chlorophenyl)methanol |

| SMILES | c1cc(Cl)ccc1C(O)C2=Cc3ccccc3O2[1] |

| InChI | InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H |

| CAS Number | 3611-72-1 |

The core structure of Cloridarol features a benzofuran ring system linked to a p-chlorophenyl group through a methanol bridge. This structural arrangement is crucial for its biological activity.

Caption: 2D Chemical Structure of Cloridarol.

Synthesis of Cloridarol

While specific, detailed industrial synthesis protocols for Cloridarol are not extensively published in readily available literature, the synthesis can be logically deduced from established organic chemistry principles for benzofuran derivatives. A plausible and commonly employed synthetic route would involve the reaction of a benzofuran precursor with a 4-chlorobenzaldehyde derivative.

Proposed Synthetic Pathway:

A likely synthetic approach involves a Grignard reaction.

Step-by-step Methodology:

-

Formation of the Grignard Reagent: 2-Bromobenzofuran would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, 2-benzofuranylmagnesium bromide.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with 4-chlorobenzaldehyde. This reaction is typically carried out at a low temperature, such as 0°C, and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and yield the final product, Cloridarol.

-

Purification: The crude product can be purified using standard techniques such as column chromatography or recrystallization to obtain pure Cloridarol.

Caption: Proposed Grignard reaction pathway for the synthesis of Cloridarol.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₂ | [1] |

| Molar Mass | 258.70 g/mol | |

| Physical State | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water (predicted). Soluble in organic solvents like ethanol, methanol, and DMSO. | |

| pKa | Not available | |

| LogP (XlogP3) | 3.8 |

The high LogP value suggests that Cloridarol is a lipophilic molecule, which is consistent with its predicted poor water solubility. This property has significant implications for its formulation and bioavailability.

Pharmacological Mechanism of Action

Vasodilatory Effects

Cloridarol was initially investigated for its vasodilatory properties and its potential application in treating coronary insufficiency.[1] Vasodilators are a class of drugs that widen blood vessels, leading to decreased blood pressure and increased blood flow. The precise mechanism by which Cloridarol exerts its vasodilatory effect is not fully elucidated in the available literature. However, based on the actions of other vasodilators, several potential pathways could be involved:

-

Modulation of Ion Channels: Many vasodilators act by modulating the activity of ion channels in vascular smooth muscle cells. This could involve the opening of potassium channels, leading to hyperpolarization and relaxation, or the blockage of calcium channels, which would inhibit the influx of calcium required for muscle contraction.

-

Nitric Oxide (NO) Pathway: Some vasodilators stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.

-

Direct Action on Smooth Muscle: Cloridarol may also have a direct relaxing effect on the vascular smooth muscle, independent of endothelial factors.

Caption: Potential mechanisms of Cloridarol-induced vasodilation.

Inhibition of Human Islet Amyloid Polypeptide (hIAPP) Aggregation

More recently, a significant study has repurposed Cloridarol as an inhibitor of human islet amyloid polypeptide (hIAPP) aggregation. This finding opens up new therapeutic avenues for Cloridarol, particularly in the context of type 2 diabetes, where hIAPP aggregation is a pathological hallmark.

The study demonstrated that Cloridarol can:

-

Inhibit the formation of hIAPP fibrils.

-

Reduce the cytotoxicity associated with hIAPP aggregates.

The proposed mechanism for this activity involves the binding of Cloridarol to hIAPP oligomers through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. This interaction is thought to disrupt the β-sheet structures that are critical for amyloid fibril formation.

Clinical and Preclinical Data

The recent preclinical findings on its hIAPP inhibitory activity have renewed interest in Cloridarol and may spur further investigation into its potential for treating type 2 diabetes.

Conclusion and Future Perspectives

Cloridarol is a benzofuran derivative with a well-defined chemical structure and established vasodilatory properties. While its initial development focused on cardiovascular applications, the recent discovery of its potent inhibitory effects on hIAPP aggregation has opened up exciting new possibilities for its therapeutic use.

Future research should focus on several key areas:

-

Elucidation of the Vasodilatory Mechanism: Detailed pharmacological studies are needed to pinpoint the specific molecular targets and signaling pathways involved in Cloridarol-induced vasodilation.

-

Optimization of Synthesis: Development of a scalable and efficient synthesis protocol is crucial for any future clinical and commercial development.

-

In-depth Preclinical Evaluation for Diabetes: Further preclinical studies are warranted to fully characterize the efficacy and safety of Cloridarol as a potential treatment for type 2 diabetes. This should include in vivo studies in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of Cloridarol is essential.

References

-

Mossuti E, Nigro P, Diene G, Petralito A. [Use of cloridarol in coronary insufficiency]. Minerva Med. 1976 Apr 30;67(21):1394-7. Italian. PMID: 934497. ([Link])

Sources

Cloridarol: Advanced Methodologies for Synthesis and Purification

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Cloridarol, known chemically as (RS)-1-Benzofuran-2-yl-(4-chlorophenyl)methanol, is a compound recognized for its vasodilatory properties.[1] The benzofuran nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The synthesis of Cloridarol, therefore, represents a practical application of benzofuran chemistry, requiring precise control over ring formation and subsequent functional group manipulation.

This guide provides a comprehensive overview of a robust synthetic pathway to Cloridarol and details the critical purification methodologies required to achieve high-purity material suitable for research and development. The protocols described herein are grounded in established chemical principles and offer insights into the rationale behind key experimental choices.

Part 1: The Synthesis of Cloridarol

Synthetic Strategy and Retrosynthesis

The synthesis of Cloridarol is logically approached as a two-stage process: first, the construction of the core benzofuran ring system bearing the required chlorophenyl ketone moiety, followed by the specific reduction of this ketone to the final secondary alcohol. A common and efficient method for constructing the 2-aroylbenzofuran skeleton is the Rap-Stoermer condensation .[4]

This pathway involves the reaction of a salicylaldehyde with an α-haloarylketone. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of Cloridarol.

Overall Synthesis Workflow

The forward synthesis begins with commercially available starting materials and proceeds through the ketone intermediate to the final product.

Caption: Forward synthesis workflow for Cloridarol.

Experimental Protocols

Principle: This synthesis utilizes the Rap-Stoermer reaction, a reliable method for forming the benzofuran ring. The reaction begins with the O-alkylation of salicylaldehyde by 2-bromo-1-(4-chlorophenyl)ethanone. The resulting ether intermediate then undergoes an intramolecular cyclization and subsequent dehydration under basic conditions to yield the target benzofuran.[5]

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

-

Add a suitable solvent, such as acetone or dimethylformamide (DMF), to the flask (approx. 5 mL per gram of salicylaldehyde).

-

Equip the flask with a reflux condenser and stir the mixture vigorously.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker of cold water (approx. 10 times the volume of the reaction solvent) while stirring.

-

A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts.

-

Dry the crude product under vacuum. This material can be used directly in the next step or purified further by recrystallization.

Principle: The final step is the reduction of the ketone functional group of Intermediate B to a secondary alcohol. Two methods are presented: a standard, high-yielding chemical reduction and a biocatalytic method that offers potential for enantioselectivity, a key concept in modern drug development.[6][7]

Protocol A: Chemical Reduction with Sodium Borohydride

-

Dissolve the crude (Benzofuran-2-yl)(4-chlorophenyl)methanone (1.0 eq) in methanol or ethanol in a suitably sized flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) to the solution in small portions. Effervescence (hydrogen gas evolution) will be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the excess NaBH₄ by carefully adding dilute hydrochloric acid (1M HCl) dropwise until the effervescence ceases.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield crude Cloridarol.

Protocol B: Biocatalytic "Green" Reduction

-

In a large flask, suspend the shredded carrots in tap water (approx. 5 mL of water per gram of carrots).

-

Add the (Benzofuran-2-yl)(4-chlorophenyl)methanone (Intermediate B) to the suspension.

-

Stir the mixture at room temperature for 24-48 hours. The enzymes within the carrot cells will perform the reduction.[8]

-

Filter the mixture to remove the carrot solids.

-

Extract the aqueous filtrate with ethyl acetate (3 x volume of filtrate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield crude Cloridarol, which may exhibit some enantiomeric excess.[7]

Part 2: Purification of Cloridarol

2.1. Overview of Purification Strategies

The final purity of Cloridarol is paramount. The crude product from the synthesis may contain unreacted starting materials, the ketone intermediate, and various side products. The choice of purification method depends on the scale of the reaction and the initial purity of the crude material.

2.2. Purification Method Selection

The following decision tree can guide the selection of an appropriate purification strategy.

Caption: Decision tree for Cloridarol purification.

Purification Protocols

Principle: This technique leverages differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. It is highly effective for removing small amounts of impurities from a solid product.

Step-by-Step Protocol:

-

Select a suitable solvent or solvent system (see Table 1). A good solvent will dissolve the crude product when hot but not when cold.

-

Place the crude Cloridarol in an Erlenmeyer flask.

-

Add the minimum amount of hot solvent required to fully dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal may be added to the hot solution.

-

Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Table 1: Potential Solvent Systems for Benzofuran Derivative Recrystallization

| Solvent System | Notes | Reference |

| Aqueous Methanol | Effective for moderately polar compounds. | [2] |

| Methanol-Acetone | Good for compounds with intermediate solubility. | [2] |

| Petroleum Ether / Ethyl Acetate | A common non-polar/polar mixture; ratio can be adjusted. | [9] |

| Dimethylformamide (DMF) | For less soluble compounds; requires high vacuum to remove. | [10] |

Principle: This is a powerful separation technique based on the differential adsorption of compounds to a stationary phase (silica gel) as a mobile phase (solvent) is passed through it. It is ideal for separating multiple components or when recrystallization is ineffective.

Step-by-Step Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Allow the solvent to drain to the level of the silica bed.

-

Dissolve the crude Cloridarol in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting the column with a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate).

-

Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compounds from the column.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified Cloridarol.

References

- Preparation of benzofuran derivatives. (n.d.). Google Patents.

-

Ono, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 21(13), 3930-3934. Available from: [Link]

- Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.

-

Raviña, S., et al. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Journal of Chemical Education, 83(7), 1054. Available from: [Link]

-

Raviña, S., et al. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran2-yl Methyl Ketone with Carrot (Daucus carota) Bits. ResearchGate. Available from: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cloridarol. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Scheme 2. Plausible mechanism for the preparation of benzofuran. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Ono, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Ravía, S., et al. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Green Chemistry Teaching and Learning Community (GCTLC). Available from: [Link]

-

Ravía, S., et al. (2006). Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Normale sup. Available from: [Link]

-

Al-Salahi, R., et al. (2022). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2022(2), M1397. Available from: [Link]

Sources

- 1. Benzofuran synthesis [organic-chemistry.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gctlc.org [gctlc.org]

- 7. researchgate.net [researchgate.net]

- 8. normalesup.org [normalesup.org]

- 9. US8674121B2 - Process for the production of benzofurans - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Cloridarol: A Novel Direct AMPK Activator for the Potential Treatment of Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Cloridarol is a hypothetical compound created for illustrative purposes within this technical guide. The data, protocols, and mechanisms described herein are based on established scientific principles for the class of AMP-activated protein kinase (AMPK) activators but do not represent a real-world therapeutic agent.

Abstract

Type 2 Diabetes (T2D) is a chronic metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction, leading to hyperglycemia.[1][2][3] While existing therapies have advanced patient care, there remains a significant need for novel agents that address the core pathophysiological defects of the disease.[4][5][6] This guide introduces "Cloridarol," a hypothetical, orally bioavailable, small-molecule direct activator of AMP-activated protein kinase (AMPK). AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[7][8][9] Activation of AMPK has been identified as a promising therapeutic strategy for T2D due to its ability to stimulate glucose uptake in skeletal muscle, suppress hepatic glucose production, and enhance fatty acid oxidation.[1][10][11] This document provides a comprehensive overview of the therapeutic rationale, preclinical evaluation workflow, and detailed experimental protocols for characterizing a novel AMPK activator like Cloridarol.

Introduction: The Rationale for Targeting AMPK in Type 2 Diabetes

AMPK acts as a cellular fuel gauge, activated in response to a low energy state (i.e., an increased AMP:ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[8][9][12] In the context of T2D, the activation of AMPK offers a multi-pronged approach to restoring glucose homeostasis:

-

In Skeletal Muscle: AMPK activation stimulates glucose uptake via the translocation of GLUT4 transporters to the cell surface, a mechanism that is independent of insulin signaling.[12][13][14] It also promotes fatty acid oxidation, which can alleviate the lipid-induced insulin resistance.[1][11]

-

In the Liver: AMPK activation phosphorylates and inactivates key enzymes involved in gluconeogenesis, thereby reducing excessive hepatic glucose output, a major contributor to hyperglycemia in T2D.[1][11][13]

-

In Adipose Tissue: AMPK activation reduces fatty acid synthesis and lipolysis.[1]

Given these pleiotropic effects, direct pharmacological activation of AMPK represents an attractive therapeutic strategy.[7][10] Cloridarol is conceptualized as a direct, allosteric activator of AMPK, designed to provide sustained and controlled activation of the kinase to improve glycemic control and insulin sensitivity.

The AMPK Signaling Pathway

The activation of AMPK initiates a signaling cascade that re-establishes cellular energy balance. This is achieved through the phosphorylation of a multitude of downstream targets, leading to broad metabolic effects.

Caption: The AMPK signaling pathway activated by Cloridarol.

Preclinical Evaluation of Cloridarol

A rigorous preclinical evaluation is essential to characterize the potency, selectivity, mechanism of action, and efficacy of a novel AMPK activator like Cloridarol. The workflow encompasses a series of in vitro biochemical and cell-based assays, followed by in vivo studies in relevant animal models of T2D.

Sources

- 1. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. zerotofinals.com [zerotofinals.com]

- 4. Novel treatments for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. raybiotech.com [raybiotech.com]

- 10. Can Patients with Type 2 Diabetes Be Treated with AMPK-Activators? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK activators as novel therapeutics for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Aggregation Assays for Cloridarol

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides a comprehensive overview of robust in vitro methodologies to assess the effects of Cloridarol on critical biological aggregation phenomena. This document moves beyond mere procedural lists to explain the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.

Introduction: The Multifaceted Profile of Cloridarol

Cloridarol, clinically recognized as a coronary vasodilator, has a pharmacological profile that extends beyond its primary therapeutic application.[1][2] Its known influence on cardiovascular parameters, including potential interactions with platelets, and the emerging interest in its effects on protein aggregation, necessitate a multi-pronged approach to its in vitro characterization. A recent study has highlighted the potential of Cloridarol as an inhibitor of human islet amyloid peptide (hIAPP) aggregation, a key pathological event in Type II diabetes.[3][4] This finding opens a new avenue for drug repurposing and underscores the importance of understanding Cloridarol's interaction with aggregation-prone proteins.[3]

This guide is structured to provide researchers with the foundational principles and detailed protocols for two distinct, yet crucial, areas of aggregation analysis relevant to Cloridarol: protein aggregation and platelet aggregation. By understanding how to measure Cloridarol's impact in these systems, researchers can gain deeper insights into its mechanism of action, potential off-target effects, and novel therapeutic applications.

Part 1: Characterizing Cloridarol's Impact on Protein Aggregation

The misfolding and subsequent aggregation of proteins into amyloid fibrils is a hallmark of numerous diseases, including neurodegenerative disorders and type II diabetes.[5] Investigating the potential for a small molecule like Cloridarol to modulate this process is a critical step in both drug safety assessment and discovery of new therapeutic uses.[3] Evidence suggests that Cloridarol can inhibit the aggregation of hIAPP, reducing the formation of amyloid fibrils and protecting pancreatic islet β-cells from toxicity.[3][4]

Core Principle 1: Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[6] ThT is a benzothiazole dye that exhibits a characteristic increase in fluorescence upon binding to the cross-β-sheet structures that are typical of amyloid fibrils.[7][8] This property allows for the sensitive detection of aggregation, from the initial lag phase of nucleation to the rapid elongation phase and final plateau.[6]

This protocol is designed to assess the effect of Cloridarol on the aggregation of a model amyloidogenic protein, such as α-synuclein or hIAPP.

-

Reagent Preparation:

-

ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in sterile, double-distilled water (dH₂O). This solution should be freshly prepared and filtered through a 0.2 μm syringe filter to remove any particulate matter.[8]

-

Assay Buffer: A common buffer is phosphate-buffered saline (PBS) pH 7.4, or 25 mM Tris buffer pH 7.4.[9] The buffer should also be filtered.

-

Protein Stock: Prepare a concentrated stock of the monomeric protein (e.g., 100 µM α-synuclein) in the assay buffer. Ensure the protein is fully monomeric before starting the assay, which may require size-exclusion chromatography.

-

Cloridarol Stock: Prepare a concentrated stock of Cloridarol in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%) and consistent across all wells.

-

-

Assay Setup (96-well plate format):

-

Working Solution: Prepare a working solution containing the assay buffer and ThT at a final concentration of 10-25 µM.[6][8][9]

-

Test Wells: To each well of a black, clear-bottom 96-well plate, add the protein to its final desired concentration (e.g., 50 µM) and varying concentrations of Cloridarol.[9]

-

Control Wells:

-

Positive Control: Protein without Cloridarol.

-

Negative Control: Buffer with ThT and the highest concentration of Cloridarol vehicle (e.g., DMSO) to check for interference.

-

-

Final Volume: Adjust the final volume in each well to 100-150 µL with the ThT working solution.[8]

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence microplate reader at 37°C.[8] Continuous orbital or double-orbital shaking is crucial to promote aggregation and ensure reproducibility.[6]

-

Measure ThT fluorescence at regular intervals (e.g., every 15 minutes) for up to 72 hours.[8] Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of 482-485 nm.[7][8]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each condition.

-

Analyze the kinetic parameters: the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity. A delay in t_lag or a decrease in k_app in the presence of Cloridarol indicates an inhibitory effect on aggregation.

-

Core Principle 2: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[10] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles.[11] Larger particles move more slowly, causing slower fluctuations.[10] DLS is an excellent orthogonal method to ThT assays because it can detect the formation of soluble oligomers and larger amorphous aggregates that may not be rich in β-sheets and thus may not be detected by ThT.[12][13]

-

Sample Preparation:

-

Prepare samples (Protein + Cloridarol, Protein only) in a suitable, highly filtered buffer as described for the ThT assay. High sample purity and a dust-free environment are critical for accurate DLS measurements.

-

The sample volume required is typically low, ranging from 2 µL to 50 µL, depending on the instrument.[12]

-

-

Instrument Setup:

-

Set the instrument to the desired temperature (e.g., 37°C).

-

Allow samples to equilibrate to the set temperature within the instrument before the first measurement.

-

-

Measurement:

-

Perform an initial DLS measurement (Time = 0) for each sample to determine the initial size distribution (hydrodynamic radius, R_h) and polydispersity index (PDI). The monomeric protein should appear as a single, monodisperse peak.

-

Seal the samples and incubate them under the same conditions as the ThT assay (e.g., 37°C, with or without shaking).

-

At regular time intervals, briefly vortex the sample and take another DLS measurement.

-

-

Data Analysis:

-

Analyze the change in the average hydrodynamic radius and PDI over time. An increase in these values indicates the formation of larger aggregates.

-

Compare the rate of size increase between the Cloridarol-treated samples and the control.

-

| Parameter | Description | Indication of Aggregation |

| Hydrodynamic Radius (R_h) | The effective size of a particle in solution. | A significant increase in the average R_h over time. |

| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes in the sample. | An increase in PDI suggests the formation of a mixed population of monomers, oligomers, and aggregates. |

| Intensity Distribution | Shows the relative intensity of light scattered by particles of different sizes. | The appearance of a second peak corresponding to a larger particle size. |

Part 2: Assessing Cloridarol's Influence on Platelet Aggregation

Given Cloridarol's primary use as a cardiovascular drug, evaluating its effect on platelet function is essential.[2] Platelet aggregation is a fundamental process in hemostasis and thrombosis.[14] In vitro assays are critical for determining if a compound inhibits or promotes platelet activation, providing key information for preclinical safety and efficacy studies.[15]

Core Principle: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) has long been considered the gold standard for assessing platelet function in vitro.[16][17] The principle is based on measuring changes in light transmission through a suspension of platelet-rich plasma (PRP).[18][19] Initially, the PRP is turbid. When an agonist (e.g., ADP, collagen) is added, it induces platelets to change shape and aggregate, causing the plasma to become clearer and allowing more light to pass through to a photocell.[18] The extent of this change is proportional to the degree of platelet aggregation.[16]

-

Sample Preparation:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[18] Samples should be processed within 4 hours and kept at room temperature, as cooling can activate platelets.[18]

-

Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[18] Carefully aspirate the upper PRP layer.

-

Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. The resulting supernatant is the PPP.[20]

-

-

Instrument Calibration:

-

Aggregation Assay:

-

Pipette PRP into a test cuvette with a small magnetic stir bar and place it in the incubation well of the aggregometer at 37°C.[20]

-

To test for inhibitory effects, pre-incubate the PRP with various concentrations of Cloridarol (or vehicle control) for a defined period (e.g., 2-5 minutes).

-

Move the cuvette to the measurement channel. After establishing a stable baseline, add a known platelet agonist to induce aggregation. Common agonists include:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Arachidonic Acid

-

Ristocetin

-

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The output is a curve showing the percentage of aggregation over time.

-

The primary endpoint is the maximal aggregation (%) achieved.

-

Calculate the IC₅₀ (the concentration of Cloridarol required to inhibit 50% of the maximal aggregation) for each agonist to quantify its inhibitory potency.

-

Conclusion

The comprehensive in vitro evaluation of Cloridarol requires a suite of specialized assays. For probing its recently identified role in protein misfolding, the combination of Thioflavin T fluorescence and Dynamic Light Scattering provides a robust kinetic and structural assessment of its effects on amyloid aggregation.[3] For characterizing its primary cardiovascular profile, Light Transmission Aggregometry remains the definitive standard for quantifying its impact on platelet function. By employing these self-validating systems, researchers can generate high-quality, reliable data to elucidate the complete pharmacological profile of Cloridarol, paving the way for both safer clinical use and the potential for novel therapeutic applications.

References

-

Springer Nature Experiments. (n.d.). Platelet Function Analyzed by Light Transmission Aggregometry. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Retrieved from [Link]

-

Wyatt Technology. (n.d.). Light Scattering Solutions for Protein Characterization. Retrieved from [Link]

-

AZoM. (2024). Monitoring Protein Aggregation with DLS. Retrieved from [Link]

-

NURC. (n.d.). Thioflavin T spectroscopic assay. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Platelet functional testing via high-throughput microtiter plate-based assays. PMC. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. Retrieved from [Link]

-

AIP Publishing. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments. Retrieved from [Link]

-

Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

-

Bio-protocol. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Retrieved from [Link]

-

Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. Retrieved from [Link]

-

PubMed. (2012). Protein analysis by dynamic light scattering: methods and techniques for students. Retrieved from [Link]

-

PubMed. (2021). Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor. Retrieved from [Link]

-

Via Medica Journals. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Retrieved from [Link]

-

ResearchGate. (n.d.). Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (2018). 96-well plate-based aggregometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cloridarol. Retrieved from [Link]

-

PubMed. (1976). [Use of cloridarol in coronary insufficiency]. Retrieved from [Link]

-

YouTube. (2011). How to Perform a Platelet Aggregation. Retrieved from [Link]

-

Clotapedia. (2022). Platelet Function: Light Transmission Aggregometry (LTA) – ECAT. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Small-molecule aggregates inhibit amyloid polymerization. PMC. Retrieved from [Link]

-

Medscape. (2025). Platelet Aggregation. Retrieved from [Link]

Sources

- 1. Cloridarol - Wikipedia [en.wikipedia.org]

- 2. [Use of cloridarol in coronary insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Thioflavin T spectroscopic assay [assay-protocol.com]

- 8. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. wyatt.com [wyatt.com]

- 13. azom.com [azom.com]

- 14. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 15. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 19. tandfonline.com [tandfonline.com]

- 20. youtube.com [youtube.com]

Unveiling the Potential of Cloridarol: A Technical Guide to Investigating its Impact on Amyloid Beta-Sheet Formation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Amyloid Hypothesis and the Quest for Novel Inhibitors

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and insoluble fibrils, rich in β-sheet structures, is a central event in the pathogenesis of Alzheimer's disease (AD). This "amyloid cascade hypothesis" has driven a significant portion of therapeutic research, aiming to identify small molecules that can inhibit or modulate this aggregation process. While many candidates have been investigated, the need for effective and multifaceted inhibitors remains urgent. This guide explores the potential of Cloridarol, a cardiovascular drug, as a candidate for repurposing in the context of AD, focusing on its hypothesized effects on Aβ β-sheet formation.

Cloridarol, a benzofuran derivative, has demonstrated efficacy in inhibiting the aggregation of human islet amyloid polypeptide (hIAPP), a protein implicated in type 2 diabetes, by reducing β-sheet content and blocking fibril formation.[1][2][3] Given that benzofuran derivatives have been identified as inhibitors of Aβ fibril formation[4][5][6][7], this guide provides a comprehensive framework for investigating the direct effects of Cloridarol on Aβ aggregation. We will delve into the core methodologies required to assess its inhibitory potential, providing not just the "how" but the critical "why" behind each experimental step.

Part 1: The Mechanistic Hypothesis - Cloridarol as a Modulator of Aβ Aggregation

Cloridarol's potential to interfere with Aβ β-sheet formation is predicated on its chemical structure and the known activities of related benzofuran compounds. The proposed mechanism of action involves the binding of Cloridarol to Aβ monomers or early-stage oligomers, thereby preventing the conformational transition from random coil or α-helical structures to the pathological β-sheet conformation. This interaction is likely mediated by a combination of hydrophobic interactions and hydrogen bonding.

The following experimental workflow is designed to systematically test this hypothesis, from initial screening of inhibitory activity to detailed characterization of its impact on Aβ secondary structure and fibril morphology.

Caption: A three-phase experimental workflow to investigate Cloridarol's effect on Aβ aggregation.

Part 2: Core Methodologies for Assessing Aβ Aggregation Inhibition

This section provides detailed, self-validating protocols for the key experiments outlined in the workflow. The rationale behind critical steps is emphasized to ensure robust and reproducible data.

Thioflavin T (ThT) Fluorescence Assay: A Quantitative Screen for β-Sheet Formation

Expertise & Experience: The ThT assay is the gold standard for monitoring amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[8] This allows for a quantitative assessment of the kinetics of Aβ aggregation and the potency of potential inhibitors. It is crucial to include proper controls to account for any intrinsic fluorescence of the test compound.

Trustworthiness: The protocol includes steps for preparing aggregation-prone Aβ monomers and running appropriate blanks and controls to ensure the observed fluorescence changes are directly attributable to Aβ fibrillization.

-

Preparation of Monomeric Aβ (1-42):

-

Dissolve lyophilized Aβ(1-42) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

-

Incubate for 1 hour at room temperature to ensure complete dissolution and monomerization.

-

Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

-

Immediately before use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.[8] Dilute to the final working concentration in a suitable buffer (e.g., 20 mM phosphate buffer, pH 8.0, containing 0.2 mM EDTA and 1 mM NaN3).[8]

-

-

ThT Assay Setup:

-

Prepare a 2 mM ThT stock solution in water and filter through a 0.22 µm syringe filter. Store protected from light.

-

In a 96-well black, clear-bottom plate, set up the following reactions in triplicate:

-

Aβ Aggregation Control: Aβ solution + vehicle control (e.g., DMSO).

-

Cloridarol Treatment: Aβ solution + varying concentrations of Cloridarol.

-

Cloridarol Control: Buffer + varying concentrations of Cloridarol (to check for intrinsic fluorescence).

-

Buffer Blank: Buffer only.

-

-

Add ThT to each well to a final concentration of 10-20 µM.[8][9]

-

The final concentration of Aβ is typically in the range of 1-10 µM.[8]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the fluorescence of the corresponding blank from each reading.

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Analyze the lag time, maximum fluorescence intensity, and apparent rate constant to quantify the inhibitory effect of Cloridarol.

-

| Parameter | Description | Expected Effect of an Inhibitor |

| Lag Time (t_lag_) | Time to the onset of rapid fibril growth. | Increased |

| Maximum Fluorescence (F_max_) | Plateau of the aggregation curve, proportional to the final amount of fibrils. | Decreased |

| Apparent Rate Constant (k_app_) | Steepness of the growth phase. | Decreased |

Transmission Electron Microscopy (TEM): Visualizing the Impact on Fibril Morphology

Expertise & Experience: TEM provides direct visual evidence of the presence, absence, and morphology of amyloid fibrils. This technique is crucial for confirming the findings of the ThT assay and for understanding how an inhibitor alters the physical structure of Aβ aggregates.

Trustworthiness: The protocol employs negative staining, a robust method for enhancing the contrast of biological macromolecules, allowing for clear visualization of fibrillar structures.

-

Sample Preparation:

-

Incubate Aβ(1-42) with and without Cloridarol under the same conditions as the ThT assay. Take aliquots at different time points (e.g., lag phase, growth phase, and plateau).

-

-

Grid Preparation and Staining:

-

Place a 3-5 µL drop of the Aβ sample onto a formvar-carbon coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Wash the grid by placing it on a drop of deionized water for 1 minute.

-

Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

-

Acquire images at various magnifications to observe the overall distribution and detailed morphology of the aggregates.

-

-

Data Interpretation:

-

Control (Aβ alone): Expect to see long, unbranched amyloid fibrils.

-

Cloridarol-treated Aβ: Look for a reduction in the number and length of fibrils, the presence of amorphous aggregates, or altered fibril morphology.

-

Caption: A streamlined workflow for TEM analysis of Aβ fibril morphology.

Circular Dichroism (CD) Spectroscopy: Probing Changes in Secondary Structure

Expertise & Experience: CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's conformation. This is essential for directly determining if Cloridarol prevents the transition of Aβ from a random coil or α-helical state to a β-sheet-rich structure.

Trustworthiness: The protocol includes baseline correction and the use of appropriate blanks to ensure the CD signal accurately reflects the protein's secondary structure.

-

Sample Preparation:

-

Prepare monomeric Aβ(1-42) as described previously.

-

Incubate Aβ with and without Cloridarol in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize interference with the CD signal.

-

-

CD Measurement:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

-

Acquire spectra at different time points to monitor conformational changes over time.

-

Record a baseline spectrum of the buffer (with and without Cloridarol) and subtract it from the sample spectra.

-

-

Data Analysis:

-

Analyze the corrected CD spectra for characteristic secondary structure signals:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band around 198 nm.

-

-

Use deconvolution algorithms (e.g., BeStSel) to estimate the percentage of each secondary structure element.[6]

-

| Secondary Structure | Characteristic CD Signal (nm) | Expected Effect of Cloridarol |

| β-sheet | Negative minimum at ~218 | Reduced intensity |

| Random Coil | Negative minimum at ~198 | Maintained or increased intensity |

Part 3: Concluding Remarks and Future Directions

This technical guide provides a robust framework for the preclinical evaluation of Cloridarol's potential as an inhibitor of amyloid beta-sheet formation. The successful execution of these experiments will provide critical data on its efficacy and mechanism of action. Positive results would warrant further investigation into its neuroprotective effects in cell-based and animal models of Alzheimer's disease. The repurposing of existing drugs like Cloridarol offers a promising and accelerated path toward novel therapeutic strategies for this devastating neurodegenerative disorder.

References

-

Howlett, D. R., et al. (1999). Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans. Biochemical Journal, 340(Pt 1), 283–289. Available at: [Link]

-

Choi, S. H., et al. (2008). Aminostyrylbenzofuran derivatives as potent inhibitors for Abeta fibril formation. Bioorganic & Medicinal Chemistry Letters, 18(20), 5538–5541. Available at: [Link]

-

Gunaseelan, S., et al. (2019). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ACS Chemical Neuroscience, 10(11), 4563–4581. Available at: [Link]

-

LeVine, H., 3rd. (2001). 3-p-Toluoyl-2-[4'-(3-diethylaminopropoxy)-phenyl]-benzofuran and 2-[4'-(3-diethylaminopropoxy)-phenyl]-benzofuran do not act as surfactants or micelles when inhibiting the aggregation of beta-amyloid peptide. Bioorganic & Medicinal Chemistry Letters, 11(2), 255–257. Available at: [Link]

-

Wang, Y., et al. (2021). Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor. ACS Chemical Neuroscience, 12(8), 1336–1347. Available at: [Link]

-

Wang, Y., et al. (2021). Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor. ACS Chemical Neuroscience. Available at: [Link]

-

Wang, Y., et al. (2021). Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor. PubMed. Available at: [Link]

-

Al-Hilaly, Y. K., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11467. Available at: [Link]

-

Zheng, X., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Chemistry, 7, 64. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Repurposing a Cardiovascular Disease Drug of Cloridarol as hIAPP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminostyrylbenzofuran derivatives as potent inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-p-Toluoyl-2-[4'-(3-diethylaminopropoxy)-phenyl]-benzofuran and 2-[4'-(3-diethylaminopropoxy)-phenyl]-benzofuran do not act as surfactants or micelles when inhibiting the aggregation of beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 9. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

A Multi-Modal Strategy for Discovering and Validating the Cloridarol Binding Site on Human Islet Amyloid Polypeptide (hIAPP)

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The aggregation of human islet amyloid polypeptide (hIAPP) into toxic oligomers and amyloid fibrils is a pathological hallmark of Type 2 Diabetes Mellitus (T2DM), contributing directly to the loss of pancreatic β-cell mass.[1][2][3] Consequently, inhibiting hIAPP aggregation represents a prime therapeutic strategy.[2] Recent studies have identified Cloridarol, a drug historically used for cardiovascular conditions, as a potential inhibitor of hIAPP aggregation.[4][5][6][7] Computational models suggest that Cloridarol preferentially binds to the C-terminal β-sheet region of hIAPP oligomers, thereby disrupting the aggregation pathway.[4][6] This guide, authored from the perspective of a Senior Application Scientist, outlines a rigorous, integrated workflow to experimentally validate this hypothesis, pinpoint the precise binding site, and characterize the interaction at an atomic level. By synergizing computational prediction with orthogonal biophysical validation and high-resolution structural biology, this workflow provides a robust framework for advancing Cloridarol from a repurposed hit to a rationally optimized lead compound.